4-Bromo Isomer as Essential Intermediate for ALK2 Inhibitor Synthesis vs. Non-Brominated and Positional Isomer Analogs
In the patent-defined synthesis of 6-bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate—a key advanced intermediate for ALK2 inhibitor compounds—1-(4-bromo-1H-pyrrol-2-yl)ethanone is the required regioisomer (Intermediate B) produced by selective bromination of 1-(1H-pyrrol-2-yl)ethanone at the 4-position using N-bromosuccinimide (NBS) with Amberlyst 15 catalyst in THF at −30 to −20°C [1]. The non-brominated parent compound (1-(1H-pyrrol-2-yl)ethanone) cannot participate in the subsequent cyclization that requires the 4-bromo substituent for pyrrolo[1,2-b]pyridazine ring formation. The 5-bromo positional isomer would direct cyclization to a different regioisomeric product, altering the geometry of the final ALK2 pharmacophore [1]. The patented process uses 70 g scale of starting material (641.45 mmol), demonstrating the scalability and process relevance of this specific compound [1].
| Evidence Dimension | Regiochemical requirement for downstream pyrrolo[1,2-b]pyridazine cyclization yielding ALK2 inhibitors |
|---|---|
| Target Compound Data | 1-(4-bromo-1H-pyrrol-2-yl)ethanone: required regioisomer; synthesized at 70 g scale (641.45 mmol); NBS/Amberlyst 15, −30 to −20°C, 1 h, THF |
| Comparator Or Baseline | 1-(1H-pyrrol-2-yl)ethanone (non-brominated): incapable of participating in halogen-directed cyclization. 1-(5-bromo-1H-pyrrol-2-yl)ethanone (positional isomer): would yield distinct regioisomeric pyrrolopyridazine scaffold |
| Quantified Difference | Qualitative but definitive: only the 4-bromo isomer provides the correct regiochemistry for the pyrrolo[1,2-b]pyridazine ALK2 inhibitor series; non-brominated and 5-bromo isomers are synthetically incompetent for this target scaffold |
| Conditions | Patent CN109311889A; 70 g starting material; NBS (1 equiv); Amberlyst 15 (0.09 g/g); THF; −30 to −20°C; 1 h reaction time |
Why This Matters
For any laboratory or CRO synthesizing ALK2 inhibitors in the Blueprint Medicines chemical series, procurement of the 4-bromo isomer is non-negotiable; the wrong isomer or non-brominated analog will fail to produce the intended pyrrolopyridazine pharmacophore.
- [1] Blueprint Medicines. Inhibitors of activin receptor-like kinase. Patent CN109311889A (WO2019079649), published 2019-02-05. Example 1, Step 1: Synthesis of 1-(4-bromo-1H-pyrrol-2-yl)ethanone (Intermediate B), paragraphs [0550]–[0552]. View Source
